molecular formula C8H6Br2 B3025035 (2,2-Dibromovinyl)benzene CAS No. 7436-90-0

(2,2-Dibromovinyl)benzene

Cat. No. B3025035
Key on ui cas rn: 7436-90-0
M. Wt: 261.94 g/mol
InChI Key: CYLVUSZHVURAOY-UHFFFAOYSA-N
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Patent
US04423262

Procedure details

A solution of 147.90 g. (0.431 mole) of 2-bromoethyl-dibromobenzene in 250 ml. of methylene chloride was stirred for 7 ks (2 hours) at 5 Hz (300 rpm) at 313 K. (40° C.) with 150 g (2.25 mole) of 60 percent sodium hydroxide solution and 3.12 g. (0.0124 mole) of triethylpentyl ammonium bromide. The product was washed with three 500-ml portions of water, dried over calcium sulfate (Drierite), and stripped of solvent in a rotary evaporator at a bath temperature of 323 K. (50° C.). The yield of product was 106.97 g. (77.2 percent of theory). GC analysis showed 27.1 percent of the desired ar-dibromostyrene, the remainder being largely unreacted starting material.
Quantity
0.431 mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0.0124 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[C:5](Br)=[C:6](Br)[CH:7]=[CH:8][CH:9]=1.[OH-].[Na+].[Br-:14].C([N+](CC)(CC)CCCCC)C>C(Cl)Cl>[Br:1][C:2]([Br:14])=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.431 mol
Type
reactant
Smiles
BrCCC=1C(=C(C=CC1)Br)Br
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.0124 mol
Type
reactant
Smiles
[Br-].C(C)[N+](CCCCC)(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(40° C.)
WASH
Type
WASH
Details
The product was washed with three 500-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate (Drierite)
CUSTOM
Type
CUSTOM
Details
stripped of solvent in a rotary evaporator at a bath temperature of 323 K
CUSTOM
Type
CUSTOM
Details
(50° C.)

Outcomes

Product
Name
Type
Smiles
BrC(=CC1=CC=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04423262

Procedure details

A solution of 147.90 g. (0.431 mole) of 2-bromoethyl-dibromobenzene in 250 ml. of methylene chloride was stirred for 7 ks (2 hours) at 5 Hz (300 rpm) at 313 K. (40° C.) with 150 g (2.25 mole) of 60 percent sodium hydroxide solution and 3.12 g. (0.0124 mole) of triethylpentyl ammonium bromide. The product was washed with three 500-ml portions of water, dried over calcium sulfate (Drierite), and stripped of solvent in a rotary evaporator at a bath temperature of 323 K. (50° C.). The yield of product was 106.97 g. (77.2 percent of theory). GC analysis showed 27.1 percent of the desired ar-dibromostyrene, the remainder being largely unreacted starting material.
Quantity
0.431 mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0.0124 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[C:5](Br)=[C:6](Br)[CH:7]=[CH:8][CH:9]=1.[OH-].[Na+].[Br-:14].C([N+](CC)(CC)CCCCC)C>C(Cl)Cl>[Br:1][C:2]([Br:14])=[CH:3][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.431 mol
Type
reactant
Smiles
BrCCC=1C(=C(C=CC1)Br)Br
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.0124 mol
Type
reactant
Smiles
[Br-].C(C)[N+](CCCCC)(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(40° C.)
WASH
Type
WASH
Details
The product was washed with three 500-ml portions of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over calcium sulfate (Drierite)
CUSTOM
Type
CUSTOM
Details
stripped of solvent in a rotary evaporator at a bath temperature of 323 K
CUSTOM
Type
CUSTOM
Details
(50° C.)

Outcomes

Product
Name
Type
Smiles
BrC(=CC1=CC=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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